[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol
Description
Properties
IUPAC Name |
[4-chloro-2-(2-fluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3,11H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOYHONZPKTGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)CO)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at the pyrazole’s 4-position undergoes nucleophilic substitution under specific conditions. Table 1 summarizes optimized reaction parameters for substitution reactions in similar pyrazole derivatives:
| Substrate | Nucleophile | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 4-Chloro-pyrazole | Amine | DMF | 160°C | 16 | 71 | |
| 4-Chloro-pyrazole | Thiol | Ethanol | Reflux | 8 | 68 |
For [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol, amines or thiols can replace the chloro group, forming derivatives like 4-amino- or 4-thioether analogs. Microwave-assisted reactions in polar aprotic solvents (e.g., DMF, NMP) enhance efficiency .
Oxidation of the Hydroxymethyl Group
The primary alcohol (-CH2OH) is susceptible to oxidation. Common oxidizing agents include:
-
PCC (Pyridinium Chlorochromate) : Converts -CH2OH to a ketone (-CO) under mild conditions.
-
MnO2 : Selective oxidation in non-aqueous media (e.g., acetone).
Reaction outcomes depend on steric and electronic effects from the pyrazole ring and fluoroethyl group. For example:
Esterification and Etherification
The hydroxymethyl group participates in esterification and etherification:
-
Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) yields esters.
-
Etherification : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions forms ether derivatives .
Cycloaddition Reactions
The pyrazole ring can act as a dipolarophile in [3+2] cycloadditions. For example, reactions with nitrile oxides generate fused heterocycles, as observed in structurally similar compounds. Key parameters include:
| Dipolarophile | Dipole | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyrazole derivative | Nitrile oxide | EtOH | 80°C | 78 |
Fluoroethyl Side Chain Reactivity
The 2-fluoroethyl group may undergo:
-
Hydrolysis : Under acidic or basic conditions, yielding ethylene glycol derivatives.
-
Radical Reactions : Fluorine’s electronegativity influences stability in radical intermediates .
Metal-Catalyzed Coupling Reactions
The chloro group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids. Palladium catalysts (e.g., Pd(PPh3)4) in THF/water mixtures facilitate aryl- or alkyl-substitution .
Stability and Degradation Pathways
Scientific Research Applications
The biological activity of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol is predicted based on its structural features. Pyrazole derivatives are often associated with various therapeutic effects:
Antimicrobial Activity
Studies have shown that compounds similar to [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol exhibit significant antimicrobial properties:
- Antibacterial Activity : Exhibited moderate to excellent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : Demonstrated good antifungal activity against Candida species and other fungal pathogens.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol a candidate for treating inflammatory conditions.
Case Studies
Several studies have highlighted the potential applications of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol in various fields:
Antimicrobial Research
A study conducted on pyrazole derivatives revealed that [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol showed promising results against common pathogens:
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 22 | 12.5 |
| S. aureus | 22 | 50 |
| B. subtilis | 18 | 50 |
| P. aeruginosa | 17 | 50 |
Anti-inflammatory Studies
In vitro studies demonstrated that the compound could reduce inflammation markers, suggesting its potential in treating conditions like arthritis or other inflammatory diseases.
Mechanism of Action
The mechanism of action of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The chloro and fluoroethyl groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can lead to changes in the target’s conformation and function, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol, highlighting variations in substituents and their implications:
Key Observations :
- Substituent Position : Compounds with aryl groups at the 1-position (e.g., 4-chlorophenyl in and ) exhibit distinct electronic and steric profiles, favoring interactions with hydrophobic protein pockets.
- Functional Groups: The hydroxymethyl (–CH₂OH) group at the 5-position contributes to hydrogen-bonding capacity, which is absent in phenolic analogues () or methyl-substituted derivatives ().
Biological Activity
[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol, with the CAS number 2101197-01-5, is a compound belonging to the pyrazole family. Its unique chemical structure, characterized by the presence of a chloro and a fluoroethyl group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula: C6H8ClFN2O
- Molecular Weight: 178.59 g/mol
- IUPAC Name: [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol
Synthesis
The synthesis of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol involves several key steps:
- Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazine and suitable diketones.
- Chloromethylation: The introduction of the chloromethyl group is typically performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
- Fluoroethyl Group Introduction: This step is accomplished via nucleophilic substitution using 2-fluoroethyl bromide.
- Hydroxymethylation: The final step involves hydroxymethylation using formaldehyde under basic conditions .
The biological activity of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding interactions, potentially modulating enzyme activity or receptor signaling pathways .
Biological Activity
Research indicates that compounds similar to [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol exhibit various biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through modulation of kinase activity . The specific impact of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol on cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research into related compounds has shown that modifications in the pyrazole structure can lead to significant changes in enzyme inhibitory activity, indicating a potential for [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol to exhibit similar effects .
Data Table: Comparison of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the effects of various pyrazole derivatives on cancer cell lines, a compound structurally related to [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol demonstrated significant inhibition of cell growth in breast cancer models. This suggests that modifications in the pyrazole structure could enhance anticancer properties.
Case Study 2: Enzyme Inhibition
A related study focused on the inhibition of specific kinases by pyrazole derivatives revealed that small changes in substituent groups could lead to marked differences in enzyme inhibition profiles. This highlights the potential for [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol to serve as a lead compound for further development in targeted therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol?
- Methodology : Synthesis typically involves sequential functionalization of the pyrazole core. Initial steps include ring formation via cyclization of hydrazine derivatives with β-keto esters or diketones. The 2-fluoroethyl group is introduced using nucleophilic substitution (e.g., reacting a chlorinated precursor with KF in polar aprotic solvents like DMF). Final hydroxylation is achieved via reduction of an ester or aldehyde intermediate using NaBH₄ or LiAlH₄ .
- Key Parameters : Reaction temperatures (60–100°C), solvent selection (e.g., THF for fluorination), and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical for yields >70% .
Q. How is [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol characterized structurally?
- Analytical Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., δ 4.6–5.2 ppm for -CH₂F; δ 60–70 ppm for C-Cl in C) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 194.6 (calculated for C₇H₉ClFN₂O) .
- X-ray Crystallography : SHELX refinement (e.g., SHELXL-2018) resolves bond angles and torsional strain in the pyrazole ring, with CIF files deposited in the Cambridge Structural Database .
Q. What are the primary chemical reactivity patterns of this compound?
- Reactivity :
- Oxidation : The methanol group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions .
- Nucleophilic Substitution : The chloro group undergoes SNAr reactions with amines (e.g., piperidine in refluxing ethanol) .
- Hydrogen Bonding : The hydroxyl group participates in H-bonding, influencing crystallinity and solubility (logP ~1.2) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Approach :
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to assign overlapping signals (e.g., distinguishing -CH₂F from pyrazole protons) .
- 2D NMR (COSY, HSQC) : Correlates H-C couplings to resolve ambiguities in substituent positioning .
- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) simulate NMR shifts for comparison with experimental data .
Q. What experimental design considerations are critical for optimizing fluorination efficiency?
- Factors :
- Solvent Polarity : DMF enhances fluoride ion reactivity compared to THF, improving substitution yields by ~20% .
- Temperature Control : Reactions at 80°C minimize side products (e.g., elimination to form alkenes).
- Catalysts : Crown ethers (18-crown-6) improve KF solubility, accelerating fluorination kinetics .
- Data Contradiction : Lower yields in non-polar solvents (e.g., toluene) suggest solvent-dependent SN2 mechanisms .
Q. What mechanistic insights explain the compound’s potential biological activity?
- Hypothesis : The 2-fluoroethyl group enhances membrane permeability (logD = 1.5), while the chloro group stabilizes binding via hydrophobic interactions.
- Validation Methods :
- Molecular Docking : AutoDock Vina simulations predict affinity for kinase targets (e.g., CDK2, ΔG = -8.2 kcal/mol) .
- Enzyme Assays : IC₅₀ values against COX-2 (≤10 µM) suggest anti-inflammatory potential .
- Contradictions : Discrepancies between in silico predictions and in vitro activity may arise from solvation effects or off-target binding .
Key Challenges and Future Directions
- Crystallization Issues : The fluoroethyl group induces conformational flexibility, complicating single-crystal growth. Use of co-solvents (e.g., pentane/ether) improves crystal quality .
- Toxicity Profiling : In vivo studies are needed to assess metabolic stability (CYP450 interactions) and hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
